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Compound of Interest

Compound Name: rac-trans-Sertraline

CAS No.: 107508-17-8

Cat. No.: B7826134

Get Quote

Abstract & Strategic Overview
The synthesis of rac-trans-Sertraline is achieved via the reductive amination of 4-(3,4-

dichlorophenyl)-1-tetralone. While commercial routes employ catalytic hydrogenation to favor

the cis-isomer (the active drug), this protocol employs Sodium Borohydride (NaBH₄) reduction.

This hydride donor lacks the facial selectivity of surface-catalyzed hydrogenation, yielding a

~1:1 mixture of cis and trans diastereomers.

Following reduction, the trans-isomer is isolated via Flash Column Chromatography on the free

base, exploiting the significant difference in polarity between the diastereomers. The final

hydrochloride salt is precipitated under anhydrous conditions.

Key Mechanistic Pathway[1]
Imine Condensation: Thermodynamic equilibrium favors the E-imine.

Hydride Reduction: Nucleophilic attack by hydride occurs from both the top and bottom faces

of the planar imine, generating the racemic cis and trans amines.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7826134#bc-rfq
https://www.benchchem.com/product/b7826134/docs?utm_src=pdf-body#application-note-high-purity-synthesis-of-rac-trans-sertraline-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7826134?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diastereomeric Separation: The trans-amine (equatorial/axial substituents) exhibits distinct

chromatographic retention compared to the cis-amine.

Retrosynthetic Analysis & Workflow
The following diagram illustrates the reaction pathway and the critical divergence point for

isolating the trans-isomer.
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Caption: Synthesis workflow highlighting the divergence of cis/trans isomers and the

chromatographic isolation of the target trans-diastereomer.

Experimental Protocol
Phase 1: Synthesis of Sertraline Imine
Objective: Convert the ketone to the N-methylimine. Methodology: Titanium(IV) chloride

mediated condensation is used for speed and high conversion on a laboratory scale.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount

4-(3,4-
Dichlorophenyl)-1-
tetralone

291.17 1.0 10.0 g

Methylamine (2M in

THF)
31.06 4.0 68.0 mL

Titanium(IV) Chloride

(TiCl₄)
189.68 0.6 2.3 mL

| Toluene (Anhydrous) | - | Solvent | 150 mL |

Procedure:

Dissolve Tetralone (10.0 g) in anhydrous Toluene (100 mL) in a round-bottom flask under

Nitrogen.

Cool the solution to 0°C in an ice bath.

Add Methylamine solution (68 mL) dropwise.

Critical Step: Carefully add TiCl₄ (2.3 mL) dropwise over 20 minutes. (Caution: Exothermic,

fumes).

Allow the mixture to warm to room temperature and stir for 12 hours.
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Filter the reaction mixture through a pad of Celite to remove Titanium salts. Wash the pad

with Toluene.[1]

Concentrate the filtrate in vacuo to yield the crude imine as a yellow/orange oil. Use

immediately in Phase 2.

Phase 2: Non-Stereoselective Reduction
Objective: Reduce the imine to the amine, maximizing the trans content. Mechanism: NaBH₄

provides a "hard" hydride source that attacks the imine from the least hindered trajectory, but

without the surface-binding constraints of catalytic hydrogenation, resulting in a favorable

cis/trans ratio (approx. 1:1).

Reagents Table:

Reagent MW Equiv. Amount

Crude Imine (from
Phase 1)

~304.2 1.0 ~10.4 g

Sodium Borohydride

(NaBH₄)
37.83 2.0 2.6 g

| Methanol | - | Solvent | 100 mL |

Procedure:

Dissolve the Crude Imine in Methanol (100 mL).

Cool to 0°C.

Add NaBH₄ (2.6 g) in small portions over 30 minutes to control hydrogen evolution.

Stir at room temperature for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

Quench: Add water (50 mL) slowly.

Extract with Dichloromethane (DCM) (3 x 50 mL).
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Dry combined organics over Na₂SO₄ and concentrate to yield the Crude Amine Mixture

(cis/trans).

Phase 3: Isolation of rac-trans-Sertraline (Free Base)
Objective: Separate the trans-isomer from the cis-isomer (drug substance). Technique: Flash

Column Chromatography.

Protocol:

Stationary Phase: Silica Gel 60 (230-400 mesh).

Mobile Phase: Gradient of Hexane : Ethyl Acetate : Triethylamine (TEA).

Start: 90:10:1 (Hex:EtOAc:TEA)

End: 70:30:1 (Hex:EtOAc:TEA)

Elution Order:

Fraction A (Fast):cis-Sertraline (Major impurity for this purpose).

Fraction B (Slow):rac-trans-Sertraline (Target).

Identification: Collect fractions. Spot on TLC. The trans-isomer typically has a lower Rf value

than the cis-isomer in this system due to the equatorial/axial arrangement exposing the

amine more effectively to the silica.

Combine pure trans-fractions and concentrate to obtain a pale yellow oil.

Phase 4: Hydrochloride Salt Formation
Objective: Stabilize the free base as the HCl salt.

Procedure:

Dissolve the purified rac-trans-Sertraline free base (approx. 3.0 g) in dry Diethyl Ether (50

mL).
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Cool to 0°C.

Bubble dry HCl gas through the solution OR add 2M HCl in Ether (1.2 equiv) dropwise.

A white precipitate forms immediately.

Stir for 30 minutes.

Filter the solid under Nitrogen.

Wash with cold Ether (2 x 10 mL).

Dry under vacuum at 40°C.

Yield: Expect ~2.5 - 3.5 g of rac-trans-Sertraline Hydrochloride.

Analytical Validation
To ensure the integrity of the standard, the following analytical parameters must be met.

Test Acceptance Criteria Method Note

Appearance
White to off-white crystalline

powder
Visual

HPLC Purity > 98.0% C18 Column, MeOH/Buffer

Diastereomeric Ratio > 99:1 (trans : cis) Critical for reference standard

1H NMR Consistent with structure Distinct shift of C1-H proton

NMR Distinction (CDCl₃):

cis-Sertraline: The proton at C-1 (benzylic methine) typically appears as a triplet or dd

around 4.2 ppm.

trans-Sertraline: The proton at C-1 appears upfield relative to the cis isomer, often around

3.8 - 4.0 ppm, with different coupling constants due to the axial-axial vs axial-equatorial

relationship with C-2 protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b7826134/docs#application-note-high-purity-
synthesis-of-rac-trans-sertraline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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